

physical properties of 3-Chloro-2-fluorophenol

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Compound of Interest

Compound Name: 3-Chloro-2-fluorophenol

CAS No.: 2613-22-1

Cat. No.: B1350553

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An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorophenol

This guide provides a comprehensive overview of the core physical and chemical properties of **3-Chloro-2-fluorophenol** (CAS No. 2613-22-1), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both established data and the scientific context behind these properties.

Introduction: Understanding the Molecule

3-Chloro-2-fluorophenol is a disubstituted phenol containing both a chlorine and a fluorine atom on the aromatic ring. Its chemical structure, with the halogen substituents positioned ortho and meta to the hydroxyl group, creates a unique electronic and steric environment that dictates its physical behavior, reactivity, and potential applications. The interplay between the inductive electron-withdrawing effects of the halogens and the potential for hydrogen bonding from the hydroxyl group is fundamental to understanding the data presented in this guide.

Molecular Structure:

- Chemical Name: **3-Chloro-2-fluorophenol**[\[1\]](#)

- CAS Number: 2613-22-1[1]
- Molecular Formula: C₆H₄ClFO[1][2]
- Molecular Weight: 146.55 g/mol [1][2][3]
- InChI Key: PCHPYNHSMJAJEU-UHFFFAOYSA-N[4]

Core Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and application requirements. The data below has been consolidated from various sources to provide a reliable reference.



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Expert Insight: The relatively low melting point indicates that this compound can be handled as a low-melting solid or a liquid just above room temperature, simplifying transfer operations. Its insolubility in water is expected for a halogenated aromatic compound and necessitates the use of organic solvents for reactions and analyses. The high boiling point is characteristic of phenols, which can exhibit intermolecular hydrogen bonding.

Acidity and Electronic Effects (pKa)

The acidity of the phenolic proton is a crucial parameter, influencing its reactivity in base-catalyzed reactions.

- Predicted pKa: 7.74 ± 0.10[5]

Mechanistic Discussion: The pKa of a phenol is heavily influenced by the electronic effects of its substituents. Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which stabilizes the resulting phenoxide anion and increases acidity compared to unsubstituted phenol (pKa \approx 10).

The position of these halogens is key. The fluorine at position 2 (ortho) and chlorine at position 3 (meta) primarily influence the acidity through their inductive effects. While halogens can also have a resonance-donating effect (+R), this is generally weaker than their inductive pull and is most pronounced from the ortho and para positions. The predicted pKa of \sim 7.74 suggests a significantly more acidic compound than phenol, which is a direct consequence of the stabilization of the conjugate base by these electron-withdrawing groups.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3-Chloro-2-fluorophenol**. While specific spectra are proprietary to suppliers, the methodologies for obtaining them are standardized. A recent study has also delved into its detailed molecular shape using microwave spectroscopy.

Microwave Spectrum Analysis: The microwave spectrum of **3-chloro-2-fluorophenol** has been measured and analyzed in the 8-18 GHz range.^[6] This advanced technique allows for the determination of the molecule's rotational constants, distortion constants, and nuclear quadrupole coupling constants.^[6] Such data provides precise information on its unique three-dimensional shape and the electronic environment around the chlorine nucleus.^[6]

Experimental Workflow: Compound Characterization

The following diagram outlines a standard workflow for the comprehensive characterization of a chemical sample like **3-Chloro-2-fluorophenol**.



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Caption: Standard workflow for purity assessment and structural confirmation.

Protocol Justification:

- Purity Assessment (HPLC/GC): A chromatographic method is the gold standard for determining the purity of an organic compound. It separates the main component from any impurities, starting materials, or side products, providing a quantitative measure of purity (e.g., >99%).
- Identity Confirmation (Spectroscopy):
 - NMR (Nuclear Magnetic Resonance): This is the most powerful tool for unambiguous structure determination. ^1H NMR will show the number, environment, and coupling of protons on the aromatic ring. ^{13}C NMR provides information on the carbon skeleton, and ^{19}F NMR is crucial for confirming the presence and environment of the fluorine atom.
 - MS (Mass Spectrometry): This technique confirms the molecular weight of the compound (146.55 g/mol). High-resolution mass spectrometry (HRMS) can confirm the elemental formula ($\text{C}_6\text{H}_4\text{ClFO}$) by providing a highly accurate mass measurement (Expected: 145.9935).[1]
 - FTIR (Fourier-Transform Infrared Spectroscopy): This method identifies the functional groups present. For **3-Chloro-2-fluorophenol**, key absorbances would include a broad O-

H stretch (around 3200-3600 cm^{-1}) and C-Cl, C-F, and C-O stretches in the fingerprint region (below 1500 cm^{-1}).

Safety and Handling

As a halogenated phenol, **3-Chloro-2-fluorophenol** requires careful handling. The following information is derived from aggregated GHS data and safety data sheets.



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Handling Protocol: Due to its hazardous properties, all work with **3-Chloro-2-fluorophenol** must be conducted in a well-ventilated chemical fume hood.[8]



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Caption: Essential safety and handling requirements for **3-Chloro-2-fluorophenol**.

Self-Validating System for Safety:

- Engineering Controls: The primary control is the chemical fume hood, which removes harmful vapors from the user's breathing zone.
- Personal Protective Equipment (PPE): Safety goggles protect from splashes, gloves prevent skin contact, and a lab coat protects clothing and underlying skin.[8]
- Procedural Controls: Following standard operating procedures, such as avoiding the creation of dust and washing hands thoroughly after handling, minimizes exposure risk.[7][8] Storage under an inert atmosphere at room temperature ensures chemical stability.[5]

References

- **3-chloro-2-fluorophenol**, Stenutz. [[Link](#)]
- **3-Chloro-2-fluorophenol** MSDS, Chemsrvc. [[Link](#)]
- **3-Chloro-2-fluorophenol**, PubChem, National Center for Biotechnology Information. [[Link](#)]
- Microwave Spectrum and Analysis of **3-Chloro-2-Fluorophenol**, Furman University Scholar Exchange. [[Link](#)]

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Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. [2613-22-1 Cas No. | 3-Chloro-2-fluorophenol | Matrix Scientific](#) [[matrixscientific.com](https://www.matrixscientific.com)]
- 3. [3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]

- [4. 3-chloro-2-fluorophenol \[stenutz.eu\]](#)
- [5. 3-CHLORO-2-FLUOROPHENOL CAS#: 2613-22-1 \[m.chemicalbook.com\]](#)
- [6. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Microwave Spectrum and Analysis of 3-Chloro-2-Fluorophenol \[scholarexchange.furman.edu\]](#)
- [7. synquestlabs.com \[synquestlabs.com\]](#)
- [8. 3-Chloro-2-fluorophenol | CAS#:2613-22-1 | Chemsrvc \[chemsrc.com\]](#)
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